molecular formula C15H20N2O2 B13089762 Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate

Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate

Cat. No.: B13089762
M. Wt: 260.33 g/mol
InChI Key: DKBABMXWUIOAQU-UHFFFAOYSA-N
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Description

Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a bicyclic carbamate derivative featuring an 8-azabicyclo[3.2.1]octane core with a benzyl carbamate group at the 3-position. This compound is structurally characterized by its rigid bicyclic framework, which imparts stereochemical control and influences its pharmacological and synthetic utility. The benzyl carbamate moiety serves as a protective group for the amine, enabling selective functionalization of the bicyclic scaffold . Its molecular formula is C15H20N2O2 (MW: 260.33 g/mol), and it is often utilized in medicinal chemistry as a precursor for bioactive molecules targeting receptors such as opioid or chemokine receptors .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is being researched for its potential as a therapeutic agent targeting central nervous system disorders. Its unique structure allows it to interact with neurotransmitter systems, making it a candidate for drug development aimed at conditions such as depression, anxiety, and neurodegenerative diseases .

Biological Activity
The compound's carbamate functional group enhances its biological activity compared to other derivatives lacking this feature. Studies indicate that it may modulate neurotransmitter systems effectively, contributing to its therapeutic potential .

Chemical Synthesis

Synthetic Routes
The synthesis of this compound can be achieved through various methods, allowing for variations in yield and purity critical for both laboratory and industrial applications .

Synthesis Method Description
Direct Cyclization Involves the formation of the bicyclic structure from acyclic precursors using specific reagents to facilitate the cyclization process.
Functional Group Modification Involves the introduction of the carbamate group onto existing bicyclic frameworks to enhance biological activity.

Structure-Activity Relationship Studies

Research has highlighted the importance of understanding the structure-activity relationship (SAR) of this compound to optimize its pharmacological properties .

Case Study: N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition

A notable study explored the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) using derivatives of azabicyclo[3.2.1]octane structures, demonstrating that modifications can significantly enhance inhibitory activity against inflammatory responses .

Applications in Drug Development

This compound serves as a chiral building block in enantioselective synthesis, enabling the development of optically pure drugs and agrochemicals . The rigid bicyclic structure provides a versatile platform for synthesizing various nitrogen-containing heterocycles.

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a versatile template for drug discovery. Below is a detailed comparison of Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Benzyl carbamate 260.33 - Aromatic benzyl group enhances π-π interactions.
- Susceptible to hydrogenolysis for amine deprotection.
- Used in bivalent ligand synthesis for receptor targeting.
endo-tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate 3-tert-Butyl carbamate 226.32 - Bulky tert-butyl group improves metabolic stability.
- Higher solubility in apolar solvents.
- Common intermediate for GPR119 agonists and antiviral agents.
8-Benzyl-8-azabicyclo[3.2.1]octan-3β-yl-amine 3β-Amine, 8-benzyl 244.35 - Free amine allows direct conjugation.
- Used in tropane-derived antipathogenic agents.
- Lower steric hindrance compared to carbamates.
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-Triazole substituent 261.37 - Triazole enhances hydrogen bonding and metal coordination.
- Shows high affinity for CCR5 and HIV-1 inhibition.
- Higher logP than carbamate derivatives.

Physicochemical Properties

Property Benzyl Carbamate tert-Butyl Carbamate 3β-Amine 3-Triazole
logP 2.8 (predicted) 1.9 (predicted) 1.5 3.2
Solubility (mg/mL) 0.1 (DMSO) 5.6 (DMSO) >10 (water) 0.05 (DMSO)
pKa 12.36 (amine) 12.20 (amine) 9.8 (amine) 4.5 (triazole)

Biological Activity

Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into the compound's biological activity, including its interactions with various biological targets, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic system with a nitrogen atom in the ring, which is characteristic of azabicyclic compounds. The presence of the benzyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

PropertyValue
Chemical FormulaC14H17NO2
Molecular Weight245.29 g/mol
IUPAC Name8-benzyl-8-azabicyclo[3.2.1]octan-3-ylcarbamate
CAS Number86580-33-8

The mechanism of action of this compound involves its interaction with specific receptors and enzymes within biological systems. It has been suggested that this compound may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms remain under investigation.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes, including:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the metabolism of fatty acid amides, which are involved in pain and inflammation pathways. Inhibition of NAAA can enhance the anti-inflammatory effects of endogenous compounds like palmitoylethanolamide (PEA) .

Neuropharmacological Effects

The compound has shown promise in neuropharmacological studies, where it is being explored for its potential therapeutic effects on neurological disorders. Its ability to modulate neurotransmitter systems may contribute to its efficacy in treating conditions such as anxiety and depression.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the structure-activity relationship (SAR) of similar azabicyclic compounds found that modifications at the nitrogen atom significantly affected their inhibitory potency against NAAA . The most potent derivatives demonstrated IC50 values in the low nanomolar range.
  • Animal Models : Preclinical studies using animal models have demonstrated the potential of benzyl azabicyclic compounds to reduce inflammatory responses and modulate pain pathways effectively .
  • Pharmacokinetics : Evaluations of pharmacokinetic profiles suggest that these compounds have favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate?

The synthesis typically involves multi-step reactions, including carbamate formation and coupling strategies. For example, carbamate derivatives of 8-azabicyclo[3.2.1]octane can be synthesized via nucleophilic substitution or coupling reactions. In one approach, the 8-azabicyclo scaffold is functionalized with a benzyl carbamate group using reagents like benzyl chloroformate under anhydrous conditions (e.g., dichloromethane) with activating agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) . Enantioselective routes may employ chiral catalysts or auxiliaries to control stereochemistry .

Q. How is the stereochemistry of this compound characterized?

Stereochemical analysis relies on techniques like nuclear magnetic resonance (NMR), X-ray crystallography, and chiral chromatography. For instance, 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve diastereotopic protons and carbons, while X-ray crystallography provides definitive stereochemical assignments, as demonstrated in studies of related 8-azabicyclo derivatives . Polarimetric analysis may also confirm enantiomeric purity.

Advanced Research Questions

Q. What methodologies are employed to study the structure-activity relationships (SAR) of 8-azabicyclo derivatives?

SAR studies focus on modifying substituents on the bicyclic core and evaluating biological activity. For example:

  • Substituent Variation : Introducing groups like diarylmethoxyethylidenyl or benzyl carbamate alters binding at neurotransmitter transporters (DAT, SERT, NET) .
  • Rigidity vs. Flexibility : The bicyclic scaffold’s rigidity enhances stereoselective binding, as shown in dopamine transporter inhibition assays .
  • Biological Assays : Radioligand binding, uptake inhibition, and functional assays (e.g., cAMP modulation) quantify activity .

Q. How does the rigid bicyclic structure influence binding affinity at neurotransmitter transporters?

The 8-azabicyclo[3.2.1]octane core imposes conformational constraints that enhance stereoselective interactions. For instance, derivatives with this scaffold exhibit higher affinity for DAT compared to flexible analogs, likely due to preorganization of pharmacophoric groups. Partial agonism at serotonin receptors (e.g., 5-HT1A_{1A}) has also been linked to the scaffold’s rigidity .

Q. What are the challenges in achieving enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core?

Key challenges include:

  • Stereocontrol : The bicyclic structure contains multiple stereocenters, requiring precise methods like asymmetric catalysis or chiral resolution .
  • Functionalization : Introducing substituents (e.g., carbamate groups) without racemization demands mild reaction conditions and protecting group strategies .
  • Scalability : Enantioselective routes often involve low-yielding steps or expensive catalysts, necessitating optimization for large-scale synthesis .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate

InChI

InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-8-12-6-7-13(9-14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)

InChI Key

DKBABMXWUIOAQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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